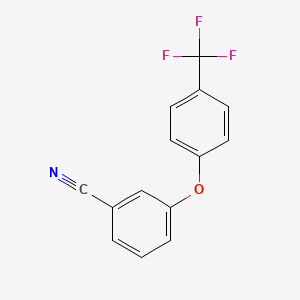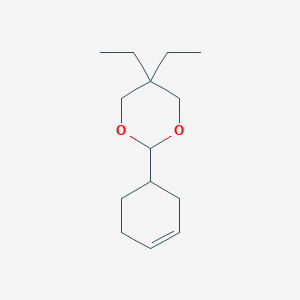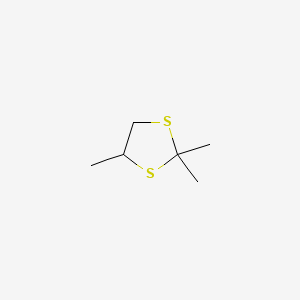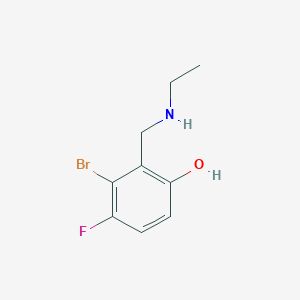
6-Bromo-2-hexylchroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-hexylchroman-4-one is a synthetic organic compound belonging to the chromanone family Chromanones are heterobicyclic compounds that consist of a benzene ring fused to a dihydropyran ring The presence of a bromine atom at the 6th position and a hexyl group at the 2nd position makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-hexylchroman-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable chromanone precursor. The synthetic route can be summarized as follows:
Bromination: The starting material, 2-hexylchroman-4-one, is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an inert solvent like dichloromethane at room temperature.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-hexylchroman-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The chromanone ring can be oxidized to form corresponding chromone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the chromanone ring can be reduced to form chromanol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution: 6-Amino-2-hexylchroman-4-one, 6-Thio-2-hexylchroman-4-one.
Oxidation: 6-Bromo-2-hexylchromone.
Reduction: 6-Bromo-2-hexylchromanol.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-hexylchroman-4-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, such as anti-inflammatory and anticancer compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-hexylchroman-4-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the hexyl group contribute to its binding affinity and selectivity towards molecular targets. For example, it may inhibit enzymes by forming covalent bonds with active site residues or by blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-hexylchroman-4-one can be compared with other chromanone derivatives, such as:
6-Bromo-2-methylchroman-4-one: Similar structure but with a methyl group instead of a hexyl group. It may exhibit different biological activities and physicochemical properties.
6-Chloro-2-hexylchroman-4-one: Similar structure but with a chlorine atom instead of a bromine atom. It may have different reactivity and selectivity in chemical reactions.
2-Hexylchroman-4-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
The uniqueness of this compound lies in the combination of the bromine atom and the hexyl group, which imparts specific properties and applications not observed in other similar compounds.
Eigenschaften
Molekularformel |
C15H19BrO2 |
|---|---|
Molekulargewicht |
311.21 g/mol |
IUPAC-Name |
6-bromo-2-hexyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H19BrO2/c1-2-3-4-5-6-12-10-14(17)13-9-11(16)7-8-15(13)18-12/h7-9,12H,2-6,10H2,1H3 |
InChI-Schlüssel |
FXQOXDPJRGMDDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CC(=O)C2=C(O1)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13965509.png)
